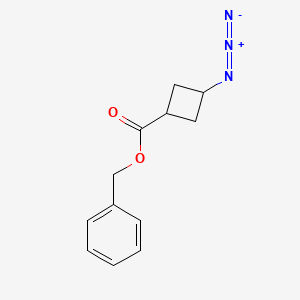
Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate
Vue d'ensemble
Description
Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features an azide functional group, which is known for its reactivity in click chemistry applications. The compound can be represented as follows:
This structure allows for various modifications and has implications in drug design and development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Click Chemistry Applications : The azide group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazole derivatives which can exhibit enhanced biological properties .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of azidocyclobutane compounds may inhibit cancer cell proliferation. The mechanism could involve the disruption of cellular signaling pathways critical for tumor growth .
- Neuroprotective Effects : Some azide-containing compounds have shown promise in neuroprotection by modulating neuronal signaling pathways and reducing oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Reduction in oxidative stress | |
| Click Chemistry Utility | Formation of triazole derivatives |
Case Study: Anticancer Properties
A study conducted on a series of azidocyclobutane derivatives demonstrated that modifications at the benzyl position significantly influenced their cytotoxicity against various cancer cell lines. The compound showed IC50 values indicating effective inhibition at micromolar concentrations, particularly against breast cancer cell lines. This suggests a possible pathway for developing new anticancer agents based on this scaffold.
Case Study: Neuroprotective Mechanisms
In vitro experiments indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. Mechanistic studies revealed that the compound could upregulate antioxidant enzymes and downregulate pro-apoptotic factors, highlighting its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
benzyl 3-azidocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-15-14-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQEFMDTICDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















